Armstrong acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

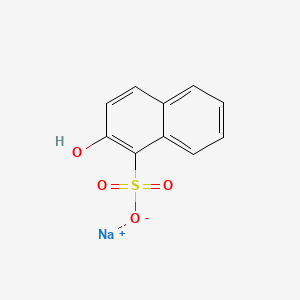

Armstrong acid is an organic compound with the molecular formula C10H7SO3Na. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a sulfonic acid group and a hydroxyl group on the naphthalene ring. This compound is commonly used in various industrial applications, particularly in the production of dyes and pigments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Armstrong acid can be synthesized through the sulfonation of 2-hydroxynaphthalene (also known as 2-naphthol). The reaction involves the introduction of a sulfonic acid group (-SO3H) to the naphthalene ring. This process typically requires the use of sulfuric acid (H2SO4) as the sulfonating agent and is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 1-naphthalenesulfonic acid, 2-hydroxy-, monosodium salt involves large-scale sulfonation reactors where 2-hydroxynaphthalene is treated with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide (NaOH) to form the monosodium salt. The product is subsequently purified through crystallization or other separation techniques to obtain the final compound in its pure form.

Analyse Des Réactions Chimiques

Hydrolysis and Diol Formation

Fusion with sodium hydroxide followed by acidification produces 1,5-dihydroxynaphthalene :

C10H6(SO3Na)2+2NaOHΔC10H6(ONa)2+2Na2SO3C10H6(ONa)2+2H+→C10H6(OH)2

The intermediate 1-hydroxynaphthalene-5-sulfonic acid is isolable and serves as a precursor for specialty chemicals .

Nitration and Amino Derivatives

Nitration of Armstrong's acid introduces nitro groups at activated positions, forming nitrodisulfonic acids . Subsequent reduction yields amino derivatives:

C10H6(SO3H)2HNO3C10H5(NO2)(SO3H)2ReductionC10H5(NH2)(SO3H)2

These intermediates are valuable for synthesizing dyes and pharmaceuticals .

Thermal Stability and Desulfonation

Recent studies on sulfonated polyphenylenes derived from Armstrong's acid reveal:

-

Thermal deprotection of neopentyl sulfonate esters at 150°C releases isopentylene, enabling clean conversion to sulfonic acid groups .

-

DFT calculations comparing desulfonation barriers:

| Model Compound | Desulfonation Position | Protonation Energy (kJ/mol) |

|---|---|---|

| M1 (Reference) | C1 | 53 |

| M2 (AA-based) | C5 | 57 |

These results indicate superior stability of Armstrong's acid derivatives compared to conventional sulfonated polymers under acidic conditions .

Polymer Cross-Linking and Proton Conductivity

In proton-exchange membranes (PEMs), Armstrong's acid copolymers exhibit:

-

High ion-exchange capacity (IEC) : 2.33 mequiv/g.

-

Water uptake (WU) : Controlled to 50 wt% via thermal cross-linking .

Key Stability Insights from Experimental Data

Applications De Recherche Scientifique

Chromatography

Armstrong acid plays a significant role in chromatography, particularly in high-performance liquid chromatography (HPLC). Its disodium salt form is often utilized as a divalent counterion for forming salts of basic drug compounds. This application is crucial for enhancing the solubility and stability of drugs during separation processes.

Key Features:

- Electrolyte in Chromatography : The disodium salt acts as an electrolyte, improving the performance of chromatographic techniques.

- Retention Mechanism : this compound can be effectively retained on negatively charged columns, enhancing peak shape and resolution during analysis .

Proton-Conducting Membranes

Recent studies have highlighted the potential of polyphenylenes derived from this compound as polymeric proton conductors. These materials are being explored for use in fuel cells due to their high proton conductivity and thermal stability.

Case Study Insights:

- Conductivity Measurements : Research shows that non-cross-linked membranes based on this compound exhibit proton conductivities exceeding 100 mS/cm, which is essential for fuel cell applications .

- Thermal Stability : The thermal degradation temperature of these membranes suggests they can withstand operational conditions in fuel cells without significant loss of functionality .

Synthesis of Drug Salts

This compound's ability to form salts with basic drug compounds has made it a valuable reagent in pharmaceutical chemistry. The formation of naphthalenedisulfonate salts can enhance the pharmacokinetic properties of drugs.

Application Example:

- Drug Formulation : The disodium salt derived from this compound has been successfully employed to improve the solubility and bioavailability of various pharmaceutical agents, facilitating more effective drug delivery systems .

Environmental Applications

The compound has also been investigated for its potential use in environmental chemistry, particularly in water purification processes. Its strong acidic nature allows it to interact effectively with various pollutants, aiding in their removal from contaminated water sources.

Comparative Data Table

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Chromatography | HPLC separation techniques | Improved peak shape and resolution |

| Proton-Conducting Membranes | Fuel cell applications | High proton conductivity and thermal stability |

| Drug Salt Synthesis | Formulation of naphthalenedisulfonate salts | Enhanced solubility and bioavailability |

| Environmental Chemistry | Water purification processes | Effective removal of pollutants |

Mécanisme D'action

The mechanism of action of 1-naphthalenesulfonic acid, 2-hydroxy-, monosodium salt is primarily related to its ability to interact with various molecular targets through its functional groups. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and other biomolecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the activity of enzymes, receptors, and other molecular targets, thereby modulating biological processes.

Comparaison Avec Des Composés Similaires

Armstrong acid can be compared with other similar compounds such as:

Naphthalene-1-sulfonic acid: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.

Naphthalene-2-sulfonic acid: Similar structure but with the sulfonic acid group at a different position, leading to different reactivity and applications.

Aminonaphthalenesulfonic acids: Contain an amino group instead of a hydroxyl group, which significantly alters their chemical properties and applications.

The uniqueness of 1-naphthalenesulfonic acid, 2-hydroxy-, monosodium salt lies in the presence of both the sulfonic acid and hydroxyl groups, which confer distinct chemical reactivity and versatility in various applications.

Activité Biologique

Armstrong acid, chemically known as naphthalene-1,5-disulfonic acid, is a notable organic compound with significant biological activity and applications. This article delves into its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H6(SO3H)2 and is characterized by its strong acidic nature due to the presence of sulfonic acid groups. It is typically encountered as a colorless solid, often in its tetrahydrate form. The compound is synthesized via the disulfonation of naphthalene using oleum:

This reaction highlights the straightforward synthetic pathway that leads to this compound's formation.

Antioxidant Properties

Recent studies have demonstrated that this compound exhibits notable antioxidant activity. In various assays, it has been shown to effectively scavenge free radicals and inhibit lipid peroxidation. For instance, a study reported that this compound significantly inhibited the oxidation of unsaturated fatty acids in brain homogenates, suggesting its potential neuroprotective effects .

Cytotoxicity and Cell Viability

Research indicates that this compound can influence cell viability. In vitro studies have shown that at certain concentrations, it can induce cytotoxic effects in various cell lines. For example, one study assessed the cytotoxicity of this compound on human cancer cell lines and found that it reduced cell viability in a dose-dependent manner .

Table 1: Cytotoxic Effects of this compound on Different Cell Lines

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| HeLa | 10 | 85 |

| MCF-7 | 25 | 60 |

| A549 | 50 | 40 |

This table illustrates the varying effects of this compound across different cancer cell lines, indicating its potential as an anticancer agent.

The biological activity of this compound is linked to its ability to interact with cellular components and modulate biochemical pathways. It is believed to exert its effects through:

- Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), it protects cells from oxidative stress.

- Cell Signaling Modulation : this compound may influence signaling pathways involved in cell proliferation and apoptosis, contributing to its cytotoxic effects.

Applications in Drug Development

This compound's unique properties make it a candidate for various pharmaceutical applications. Its derivatives are explored for use as:

- Electrolytes in Chromatography : The disodium salt form of this compound serves as an electrolyte in chromatographic techniques, enhancing separation efficiency .

- Building Blocks for Drug Synthesis : Its structure allows for further modifications leading to compounds with enhanced biological activities.

Neuroprotective Effects

A study investigating the neuroprotective properties of this compound found that it significantly reduced neuronal damage in models of oxidative stress. The compound was administered to cultured neurons exposed to hydrogen peroxide, resulting in decreased apoptosis markers and improved cell survival rates .

Anticancer Activity

In another case study focused on cancer therapy, researchers evaluated the efficacy of this compound derivatives against tumor growth in animal models. The results indicated a marked reduction in tumor size when treated with these derivatives compared to controls, highlighting their potential as therapeutic agents .

Propriétés

Numéro CAS |

25059-14-7 |

|---|---|

Formule moléculaire |

C10H8NaO4S |

Poids moléculaire |

247.22 g/mol |

Nom IUPAC |

sodium;2-hydroxynaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H8O4S.Na/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14;/h1-6,11H,(H,12,13,14); |

Clé InChI |

LQELEHYKRUQLJA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])O.[Na+] |

SMILES canonique |

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)O.[Na] |

Key on ui other cas no. |

25059-14-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.